3,5-Diaminobenzoic acid

Catalog No.
S588075
CAS No.
535-87-5
M.F
C16H16N2O2
(C6H4NHCOCH3)2
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diaminobenzoic acid

CAS Number

535-87-5

Product Name

3,5-Diaminobenzoic acid

IUPAC Name

3,5-diaminobenzoic acid

Molecular Formula

C16H16N2O2
(C6H4NHCOCH3)2
C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11)

InChI Key

UENRXLSRMCSUSN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N)C(=O)O

solubility

Solubility in water: none

Synonyms

3,5-diaminobenzoic acid, 3,5-diaminobenzoic acid, dihydrochloride, 3,5-diaminobenzoic acid, monosodium salt

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O

The exact mass of the compound 3,5-Diaminobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Diaminobenzoic acid (3,5-DABA) is an aromatic amine and a derivative of benzoic acid used as a specialty monomer and chemical intermediate. Its defining feature is the meta-orientation of its two amino groups, which, combined with the carboxylic acid function, provides a unique structural building block. This specific geometry is leveraged in the synthesis of high-performance polymers such as aramids and polyimides to intentionally disrupt chain packing, thereby enhancing solubility and processability while maintaining high thermal stability.

Substituting 3,5-DABA with isomers like 3,4-DABA or simpler diamines such as m-phenylenediamine is often unviable due to critical differences in resulting polymer architecture. The symmetric meta-positioning of the amino groups in 3,5-DABA introduces a deliberate 'kink' in the polymer backbone. This structure disrupts the tight chain packing characteristic of linear, rigid-rod polymers derived from para-substituted monomers, which are notoriously insoluble and difficult to process. Furthermore, the integral carboxylic acid group provides a reactive site for tuning properties like alkali solubility or for post-polymerization modification, a feature absent in simple diamine substitutes like m-phenylenediamine. These molecular-level differences directly translate to macro-level performance in solubility, processability, and functional potential, making direct substitution a high-risk decision in polymer synthesis.

Enables High Solubility in Common Organic Solvents, Avoiding Harsh Acid Processing

Polymers derived from 3,5-DABA consistently demonstrate solubility in common aprotic polar solvents, a critical advantage for processability. For instance, polyimides synthesized from 3,5-DABA and 6FDA are soluble in THF, acetone, DMF, DMAc, and NMP. Similarly, novel polyamides incorporating a 3,5-diaminophenyl structure are readily soluble in amide-type solvents like DMAc and NMP. This contrasts sharply with traditional high-performance aramids like poly(p-phenylene terephthalamide), which are largely insoluble except in aggressive solvents like concentrated sulfuric acid.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in NMP, DMAc, DMF, DMSO, THF, and acetone for derived polymers.
Comparator Or BaselineTraditional rigid-rod aramids (e.g., Kevlar) are generally insoluble in organic solvents.
Quantified DifferenceQualitatively enables processing in common solvents vs. requiring concentrated acids.
ConditionsLow-temperature solution polycondensation to form various polyamides and polyimides.

This allows for simpler, safer, and more cost-effective solution-based processing like film casting and fiber spinning, expanding the accessible applications for high-performance polymers.

Achieves High Thermal Stability Without Compromising Processability

The use of 3,5-DABA derivatives as monomers allows for the synthesis of polymers that combine excellent thermal stability with the aforementioned solubility. A series of novel aromatic polyamides synthesized from a diamine containing the m-catenated 3,5-diaminophenyl structure exhibited 10% weight loss temperatures (Td10%) of over 555 °C in a nitrogen atmosphere. This level of thermal resistance is characteristic of high-performance polymers, yet these specific materials were also soluble in solvents like NMP and DMAc, demonstrating that the two properties are not mutually exclusive when using this monomer structure.

Evidence DimensionThermal Stability (10% Weight Loss Temperature, Td10%)
Target Compound Data> 555 °C (for derived polyamides)
Comparator Or BaselineHigh-performance polyamides containing ether and bulky xanthene groups show Td10% in the 490-535 °C range.
Quantified DifferenceMaintains position in the highest tier of thermal stability while enabling processability.
ConditionsThermogravimetric analysis (TGA) conducted in a nitrogen atmosphere.

Procuring 3,5-DABA provides a pathway to manufacture components that withstand extreme temperatures without requiring the complex and costly processing typical of insoluble, rigid-rod polymers.

Provides In-Chain Carboxylic Acid Functionality for Advanced Polymer Design

Unlike simple diamines such as m-phenylenediamine, 3,5-DABA contains a carboxylic acid group, which can be used as a functional handle. This has been demonstrated in the synthesis of alkali-soluble polyimides for photosensitive applications. A polyimide prepared from 3,5-DABA and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) was soluble in aqueous alkaline developers due to the presence of these carboxylic acid groups. This intrinsic functionality avoids the need for more complex, hydroxyl-containing monomers often used to achieve the same effect.

Evidence DimensionIntrinsic Polymer Functionality
Target Compound DataProvides a pendant carboxylic acid group in the polymer backbone for tuning solubility or further reaction.
Comparator Or BaselineStandard diamine monomers like m-phenylenediamine or p-phenylenediamine lack this functionality.
Quantified DifferenceAdds a reactive COOH group per monomer unit.
ConditionsPolycondensation reaction for polyimide synthesis.

This compound is the preferred choice for creating polymers where properties like alkali solubility, adhesion, or post-fabrication cross-linking are required, simplifying synthesis and expanding material capabilities.

Monomer for Processable Aramid and Polyimide Resins for Films and Coatings

Where high thermal stability must be combined with processability, 3,5-DABA is a critical comonomer. Its ability to produce polymers soluble in common organic solvents like NMP and DMAc facilitates the manufacturing of high-strength, heat-resistant films and coatings via simple solution-casting techniques, bypassing the need for corrosive acids.

Precursor for Photosensitive Polyimides in Microelectronics

The intrinsic carboxylic acid group makes 3,5-DABA a strategic choice for producing alkali-soluble polyimides. This is directly applicable to the fabrication of positive-working photosensitive polyimides used as dielectric layers or for patterning in the electronics industry.

High-Temperature Curing Agent for Performance Epoxy Formulations

As an aromatic amine, 3,5-DABA can be employed as a curing agent for epoxy resins. It is specified for applications where the final cured product requires higher heat resistance and chemical resistance than can be achieved with standard aliphatic amine curatives, such as in high-performance composites, adhesives, and potting compounds.

Physical Description

WHITE CRYSTALS.

XLogP3

0.2

LogP

1.97

Melting Point

228.0 °C
327-330 °C

UNII

1609U1093N

Related CAS

618-56-4 (di-hydrochloride)
67032-27-3 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

535-87-5
613-35-4

Wikipedia

3,5-diaminobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-diamino-: ACTIVE

Dates

Last modified: 08-15-2023

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